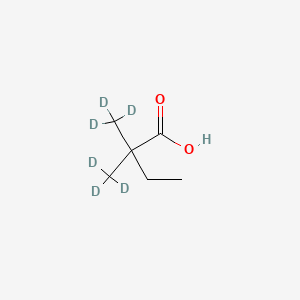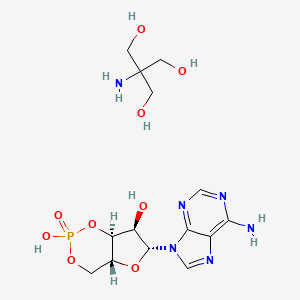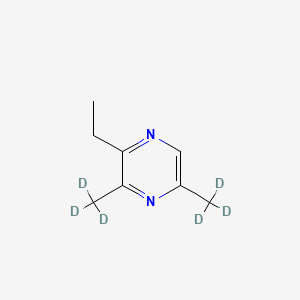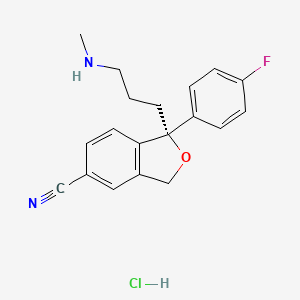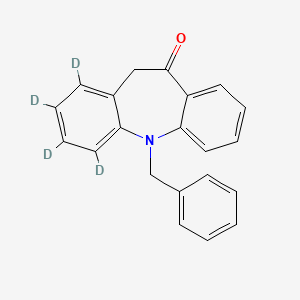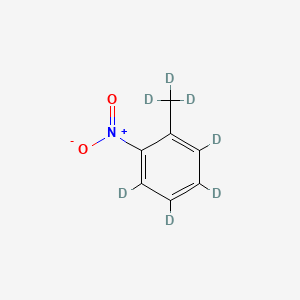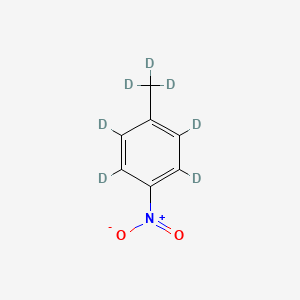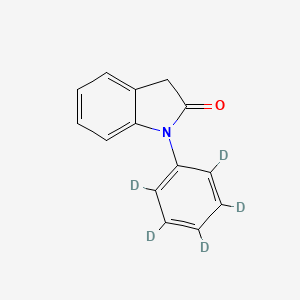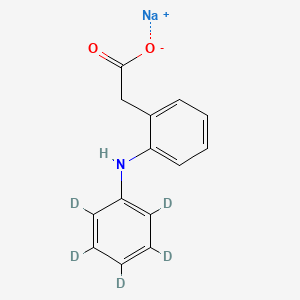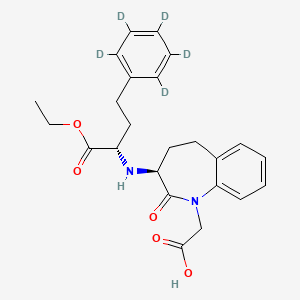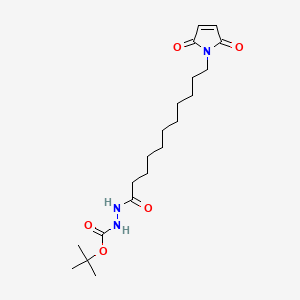
α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
α,α,α’,α’-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 is a deuterated derivative of α,α,α’,α’-Tetramethyl-5-methyl-1,3-benzenediacetonitrile. This compound is primarily used as a labelled impurity of Anastrozole, an aromatase inhibitor used in the treatment of breast cancer . The deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy as an internal standard or reference material .
Preparation Methods
The synthesis of α,α,α’,α’-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 involves the introduction of deuterium atoms into the parent compound. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with 5-methyl-1,3-benzenediacetonitrile.
Reaction Conditions: The reaction is typically carried out under high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium.
Chemical Reactions Analysis
α,α,α’,α’-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and methanol, along with catalysts such as palladium on carbon (Pd/C).
Scientific Research Applications
α,α,α’,α’-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 has several scientific research applications:
Chemistry: It is used as an internal standard in NMR spectroscopy to calibrate chemical shifts and quantify analytes.
Biology: The compound serves as a labelled impurity in the study of metabolic pathways and enzyme kinetics.
Industry: It is used in the production of high-purity chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of α,α,α’,α’-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 is primarily related to its role as a labelled impurity of Anastrozole. Anastrozole inhibits the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By inhibiting aromatase, Anastrozole reduces estrogen levels, thereby slowing the growth of estrogen-dependent breast cancer cells.
Comparison with Similar Compounds
α,α,α’,α’-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 can be compared with other similar compounds such as:
α,α,α’,α’-Tetramethyl-5-methyl-1,3-benzenediacetonitrile: The non-deuterated form, which lacks the deuterium atoms and is used in similar applications.
5-Bromomethyl-α,α,α’,α’-tetramethyl-1,3-benzenediacetonitrile: A brominated derivative used as an intermediate in the synthesis of other pharmaceuticals.
Properties
CAS No. |
1185098-75-2 |
|---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
238.396 |
IUPAC Name |
2-[3-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methylphenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile |
InChI |
InChI=1S/C15H18N2/c1-11-6-12(14(2,3)9-16)8-13(7-11)15(4,5)10-17/h6-8H,1-5H3/i2D3,3D3,4D3,5D3 |
InChI Key |
SJECEXNMZXMXNE-QWSXYEKLSA-N |
SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)C(C)(C)C#N |
Synonyms |
α1,α1,α3,α3,5-Pentamethyl-1,3-benzenediacetonitrile-d12; 2,2’-(5-Methyl-1,3-phenylene)di(2-methylpropionitrile)-d12; 2-[3-(Cyanodimethyl_x000B_methyl)-5-methylphenyl]-2-methylpropionitrile-d12; 3,5-Bis(2-cyano-2-methylethyl)toluene-d12; 3,5-Bis(2-cyanoprop |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


